molecular formula C12H12N4O2S B275083 Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate

Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate

Cat. No. B275083
M. Wt: 276.32 g/mol
InChI Key: DCDPPCCNIODPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique structure and properties.

Mechanism of Action

The mechanism of action of Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are essential for the survival and growth of bacteria, fungi, and cancer cells. It is also believed to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound has potent antifungal and antibacterial activity against a wide range of pathogens. It has also been shown to have potential anticancer activity by inducing apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate in lab experiments are its potent antifungal, antibacterial, and anticancer properties, as well as its neuroprotective effects. However, the limitations of using this compound in lab experiments are its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate. One direction is to further investigate its potential as a neuroprotective agent. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, further studies are needed to investigate the potential of this compound as a drug candidate for the treatment of various diseases, including fungal and bacterial infections, cancer, and neurodegenerative diseases.
Conclusion:
This compound is a heterocyclic organic compound with potential applications in various fields of scientific research. Its potent antifungal, antibacterial, and anticancer properties, as well as its neuroprotective effects, make it a promising compound for further investigation. However, further studies are needed to fully understand its mechanism of action and potential as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate involves the reaction of 3-amino-4,5-dimethylthiophene-2-carboxylic acid with ethyl 2-chloroacetate, followed by the reaction with 5-aminopyrazole-4-carboxylic acid. This reaction yields this compound as a white solid with a high yield. This synthesis method has been optimized for maximum yield and purity.

Scientific Research Applications

Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potent antifungal and antibacterial properties. It has also been shown to have potential anticancer activity in vitro. In addition, this compound has been shown to have potential as a neuroprotective agent.

properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

ethyl 5,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C12H12N4O2S/c1-4-18-12(17)9-6(2)8-10-15-14-7(3)16(10)5-13-11(8)19-9/h5H,4H2,1-3H3

InChI Key

DCDPPCCNIODPLD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NN=C3C)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NN=C3C)C

Origin of Product

United States

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